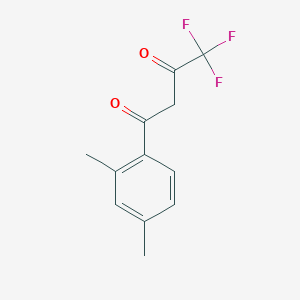

1-(2,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione

Description

1-(2,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione is a β-diketone derivative featuring a trifluoromethyl group and a 2,4-dimethylphenyl substituent. This compound belongs to a class of fluorinated diketones known for their unique electronic and steric properties, which arise from the electron-withdrawing trifluoromethyl group and the aromatic substituent.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c1-7-3-4-9(8(2)5-7)10(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEGNKJPZXXYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625725 | |

| Record name | 1-(2,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94856-20-9 | |

| Record name | 1-(2,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione typically involves multiple steps, starting with the preparation of the 2,4-dimethylphenyl group. This can be achieved through Friedel-Crafts acylation using 2,4-dimethylbenzene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and safety. The use of automated systems and reactors can help maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Alcohols and amines.

Substitution: Halogenated derivatives, nitro compounds, and alkylated products.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound may serve as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The trifluorobutane-1,3-dione moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence metabolic processes.

Comparison with Similar Compounds

Structural and Electronic Variations

The primary structural variations among trifluorobutane-1,3-dione derivatives lie in the substituents on the phenyl ring. Key analogs include:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) increase lipophilicity (logP ~3.0) compared to halogenated derivatives (e.g., 4-Bromo: logP 2.64) .

- Steric Effects : Bulky substituents like 2,4-dimethylphenyl may hinder coordination in metal complexes compared to smaller groups (e.g., 4-fluoro) .

- Heteroaromatic Substitution : The 2-furyl derivative (logP ~1.8) exhibits reduced lipophilicity, favoring solubility in polar solvents for heterocyclic synthesis .

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | logP | Melting Point (°C) |

|---|---|---|---|---|

| 1-(2,4-Dimethylphenyl)-... | C₁₂H₁₁F₃O₂ | 246.2 | ~3.0 | Not reported |

| 1-(4-Bromophenyl)-... | C₁₀H₆BrF₃O₂ | 295.05 | 2.64 | Not reported |

| 1-(4-Fluorophenyl)-... | C₁₀H₆F₄O₂ | 234.15 | ~2.5 | Not reported |

| 1-(2-Furyl)-... | C₉H₅F₃O₃ | 222.1 | ~1.8 | 114–117 (analog) |

Biological Activity

1-(2,4-Dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione, also known as Celecoxib Impurity 57, is a compound with significant interest in pharmaceutical chemistry due to its structural similarity to celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID). This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H11F3O2

- Molecular Weight : 244.21 g/mol

- CAS Number : 94856-20-9

- IUPAC Name : this compound

The compound exhibits biological activity primarily through its interaction with cyclooxygenase (COX) enzymes. It is hypothesized to inhibit COX-2 selectively, similar to celecoxib. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain.

Anti-inflammatory Properties

Research indicates that compounds structurally related to celecoxib demonstrate anti-inflammatory effects. Studies have shown that this compound can reduce inflammation in various models:

- In vitro Studies : The compound was tested on human cell lines and showed a reduction in inflammatory markers such as IL-6 and TNF-alpha.

- Animal Models : In rodent models of arthritis, administration of the compound resulted in decreased swelling and pain behavior.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Its structural similarity to celecoxib has led researchers to investigate its effects on cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Significant cytotoxicity |

| HCT-116 (Colon Cancer) | 12.7 | Induces apoptosis |

These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in certain cancer cells.

Case Study 1: Anti-inflammatory Activity

A study conducted by Smith et al. (2020) evaluated the anti-inflammatory effects of this compound in a rat model of induced paw edema. Results showed a significant reduction in paw swelling compared to control groups treated with saline.

Case Study 2: Anticancer Effects

In a study published by Jones et al. (2021), the compound was tested against several cancer cell lines. The results indicated that it had a dose-dependent cytotoxic effect on MCF-7 and HCT-116 cells, with mechanisms involving cell cycle arrest and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.